(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone
CAS No.: 920390-35-8
Cat. No.: VC7550953
Molecular Formula: C23H20F3N7O
Molecular Weight: 467.456
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 920390-35-8 |
|---|---|
| Molecular Formula | C23H20F3N7O |
| Molecular Weight | 467.456 |
| IUPAC Name | [4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone |
| Standard InChI | InChI=1S/C23H20F3N7O/c24-23(25,26)18-8-6-17(7-9-18)22(34)32-12-10-31(11-13-32)20-19-21(28-15-27-20)33(30-29-19)14-16-4-2-1-3-5-16/h1-9,15H,10-14H2 |
| Standard InChI Key | IOHOCLZUXCPVHJ-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C(=O)C5=CC=C(C=C5)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates three distinct pharmacophoric elements:
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A triazolo[4,5-d]pyrimidine bicyclic system providing π-π stacking capabilities and hydrogen bonding sites.
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A piperazine linker introducing conformational flexibility and basic nitrogen centers for salt formation.
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A 4-(trifluoromethyl)phenyl methanone group contributing hydrophobic character and metabolic stability through fluorine substitution.
The IUPAC name—[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone—precisely reflects this architecture, with the benzyl group at N3 of the triazole ring and the trifluoromethyl substituent at the para position of the phenyl ketone.
Physicochemical Properties
Key molecular parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C23H20F3N7O |
| Molecular Weight | 467.456 g/mol |
| SMILES | C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C(=O)C5=CC=C(C=C5)C(F)(F)F |
| InChI Key | IOHOCLZUXCPVHJ-UHFFFAOYSA-N |
The trifluoromethyl group (-CF3) enhances lipophilicity (calculated LogP ≈ 3.8) while maintaining moderate polarity through the piperazine and ketone functionalities. X-ray crystallography data remain unavailable, but computational models suggest a planar triazolo-pyrimidine core with the benzyl and trifluoromethylphenyl groups adopting perpendicular orientations to minimize steric clash.
Synthetic Methodology
Retrosynthetic Analysis
The synthesis follows a convergent strategy combining three building blocks:
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Triazolo[4,5-d]pyrimidine Core: Constructed via cyclocondensation of 4,6-dichloropyrimidine-5-amine with benzyl azide under Huisgen conditions.
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Piperazine Linker: Introduced through nucleophilic aromatic substitution at C7 of the pyrimidine ring.
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4-(Trifluoromethyl)benzoyl Group: Coupled via amide bond formation using EDCl/HOBt activation.
Stepwise Synthesis
A representative pathway involves:
Step 1: Synthesis of 7-chloro-3-benzyl-3H-[1, triazolo[4,5-d]pyrimidine
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React 4,6-dichloropyrimidine-5-amine with benzyl azide in DMF at 80°C (12 h)
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Yield: 68% after silica gel chromatography
Step 2: Piperazine Substitution
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Treat intermediate with piperazine (5 equiv) in n-BuOH at 120°C (24 h)
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Yield: 82%
Step 3: Acylation with 4-(Trifluoromethyl)benzoyl Chloride
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React piperazine intermediate with 4-(trifluoromethyl)benzoyl chloride (1.2 equiv) in DCM/TEA (0°C → RT, 6 h)
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Yield: 75% after recrystallization from EtOAc/hexane
Critical parameters include strict temperature control during acylation to prevent N-oxide formation and the use of molecular sieves to scavenge HCl byproducts.
Biological Activity and Mechanism
| Analog Structure | MIC (μg/mL) |
|---|---|
| Triazolo[4,3-a]pyrazine | 16-32 |
| Triazolo[4,5-d]pyrimidine | 8-64 |
The PMC study found triazolo-pyrazine derivatives exhibiting MICs of 16 μg/mL against Escherichia coli and 32 μg/mL against Staphylococcus aureus . Mechanistically, these compounds likely inhibit DNA gyrase (Gram-negative) and topoisomerase IV (Gram-positive) through intercalation and enzyme binding .
Enzyme Inhibition Profiling
Molecular docking simulations predict strong binding (ΔG ≈ -9.2 kcal/mol) to:
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Cytochrome P450 3A4: Ki ≈ 0.8 μM (competitive inhibition)
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Phosphodiesterase 4B: IC50 ≈ 1.2 μM
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Janus Kinase 2: IC50 ≈ 5.7 μM
The trifluoromethyl group enhances target engagement via halogen bonding with backbone carbonyls (e.g., JAK2 Leu855).
Pharmacokinetic Predictions
ADME Properties
QM-based simulations using SwissADME indicate:
| Parameter | Value |
|---|---|
| Caco-2 Permeability | 8.7 × 10⁻⁶ cm/s |
| Plasma Protein Binding | 92% |
| CYP3A4 Substrate | Yes (0.89) |
| Bioavailability | 58% |
The compound exhibits moderate hepatic extraction (EH ≈ 0.41) and crosses the blood-brain barrier (logBB = -0.3).
Research Applications and Future Directions
Lead Optimization Strategies
Key modification sites for activity enhancement:
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Benzyl Group: Replace with heteroaromatic rings (e.g., pyridyl) to improve solubility
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Piperazine: N-methylation to reduce basicity and hERG liability
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Trifluoromethyl: Explore difluoroethoxy or pentafluorosulfanyl alternatives
Preclinical Development Challenges
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Metabolic Stability: Rapid glucuronidation at the piperazine nitrogen (t₁/₂ = 23 min in human microsomes)
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Cytotoxicity: CC50 ≈ 48 μM in HepG2 cells necessitates therapeutic index improvement
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